REACTION_CXSMILES
|
[S:1](=[O:4])(=O)=[O:2].C[N:6](C)C=O.[CH2:10]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12].S(Cl)(Cl)=O>ClCCl>[CH2:10]([C:14]1[S:15][C:16]([S:1]([NH2:6])(=[O:4])=[O:2])=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12]
|
Name
|
complex
|
Quantity
|
0.368 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.309 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C=1SC=CC1C
|
Name
|
|
Quantity
|
0.286 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 55° C. for ca 30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature and poored onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
mixed with 1 ml 25% aqueous ammonia for ca 30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was purified by chromatography on silica gel with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=C(C=C(S1)S(=O)(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |